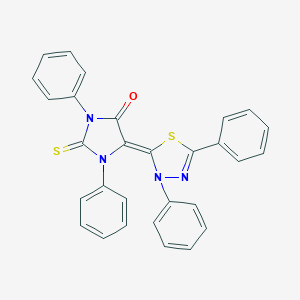![molecular formula C21H20Cl2N2O2 B283181 N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283181.png)
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine, also known as JNJ-31020028, is a small molecule antagonist of the orexin-2 receptor (OX2R). Orexin-2 receptors are G protein-coupled receptors that are involved in the regulation of wakefulness and arousal. JNJ-31020028 has been studied for its potential therapeutic applications in sleep disorders and addiction.
Mechanism of Action
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine is a selective antagonist of the orexin-2 receptor (OX2R). Orexin-2 receptors are primarily expressed in the brain and are involved in the regulation of wakefulness and arousal. By blocking the activity of OX2R, N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine can promote sleep and reduce wakefulness.
Biochemical and Physiological Effects:
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to increase sleep time and improve sleep quality in animal models. The compound has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to have anxiolytic effects in animal models of anxiety.
Advantages and Limitations for Lab Experiments
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has advantages and limitations for use in lab experiments. The compound is selective for the orexin-2 receptor, which allows for specific targeting of this receptor in studies. However, N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has a relatively short half-life, which can make dosing and timing of experiments challenging.
Future Directions
There are several potential future directions for research on N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine. One area of interest is the potential use of the compound in the treatment of sleep disorders, such as insomnia. Another area of interest is the potential use of N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine in the treatment of addiction, particularly for reducing drug-seeking behavior. Further studies are needed to fully understand the potential therapeutic applications of N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine and to determine the optimal dosing and timing for these applications.
Synthesis Methods
The synthesis of N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been described in the literature. The compound can be prepared by reacting 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde with 2-pyridinemethanamine in the presence of a reducing agent and a catalyst.
Scientific Research Applications
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been studied for its potential therapeutic applications in sleep disorders and addiction. In preclinical studies, N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to increase sleep time and improve sleep quality in animal models. The compound has also been studied for its potential to reduce drug-seeking behavior in animal models of addiction.
properties
Molecular Formula |
C21H20Cl2N2O2 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C21H20Cl2N2O2/c1-26-21-10-15(12-24-13-18-4-2-3-9-25-18)5-8-20(21)27-14-16-6-7-17(22)11-19(16)23/h2-11,24H,12-14H2,1H3 |
InChI Key |
JJKQQRKSCKAEBE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B283102.png)
![1,3,5-triphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283104.png)
![1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283105.png)
![3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283106.png)
![Methyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283108.png)
![1-(4-Chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283111.png)
![Ethyl 7-anilino-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283112.png)
![7-Anilino-1-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B283113.png)
![Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283114.png)
![2-(4-Methylphenylazo)-3-(2-thienyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid ethyl ester](/img/structure/B283115.png)
![Ethyl 8,9-dimethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B283117.png)
![Ethyl 8,9-dimethoxy-3-methyl-2-[(4-methylphenyl)diazenyl]-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B283118.png)
![Ethyl 7-(4-methylbenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283119.png)